Product packaging for Hexa-O-methylmyricitin(Cat. No.:CAS No. 14813-27-5)

Hexa-O-methylmyricitin

Cat. No.: B083078
CAS No.: 14813-27-5
M. Wt: 402.4 g/mol
InChI Key: CMRBCUQYNLDSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexa-O-methylmyricitin is a synthetically modified flavonoid derived from the natural compound myricetin, a polyhydroxyflavonol found in various fruits, vegetables, and tea . This chemical reagent, where all six phenolic hydroxyl groups are methylated, is designed for research applications requiring enhanced properties over the parent compound. Its primary research value lies in the fields of agricultural chemistry and microbiology, where it has demonstrated significant potential as a novel antibacterial agent. Studies on similar synthesized myricetin derivatives have shown excellent efficacy against phytopathogenic bacteria, including Xanthomonas axonopodis pv. Citri (Xac) and Xanthomonas oryzae pv. Oryzae (Xoo), with mechanisms of action that may involve disrupting bacterial cell membrane integrity . Furthermore, due to its structural relationship to myricetin, which has documented neuroprotective activities, this compound is a compound of interest for neurological disease research . Myricetin itself has been investigated for its ability to inhibit key pathological processes in Alzheimer's disease models, such as modulating the activity of beta-secretase (BACE-1) and reducing the production and abnormal aggregation of amyloid-beta (Aβ) peptides . Researchers can utilize this compound to explore the effects of increased lipophilicity and metabolic stability on these biological activities. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O8 B083078 Hexa-O-methylmyricitin CAS No. 14813-27-5

Properties

IUPAC Name

3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-23-12-9-13(24-2)17-14(10-12)29-19(21(28-6)18(17)22)11-7-15(25-3)20(27-5)16(8-11)26-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRBCUQYNLDSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14813-27-5
Record name Hexa-O-methylmyricitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXA-O-METHYLMYRICITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5J17BI02D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Natural Sources of Hexa O Methylmyricitin

Botanical Distribution and Isolation Strategies

The study of polymethoxylated flavonoids (PMFs) has revealed their presence in various plant families, often in the peels of citrus fruits and the leaves of certain medicinal plants. While direct evidence for Hexa-O-methylmyricitin in many species is limited, the methodologies used for the isolation of structurally similar PMFs provide a clear framework for its potential extraction and purification.

There is currently limited direct scientific literature confirming the natural occurrence and isolation of this compound specifically from Moringa oleifera. Research on the phytochemical composition of Moringa oleifera has identified a rich profile of flavonoids, but the focus has largely been on more common derivatives.

However, the presence of various polymethoxylated flavones in other plant species suggests that this compound could potentially be found in plants that have the necessary enzymatic machinery for the O-methylation of myricetin (B1677590). For instance, several polymethoxylated flavones have been successfully isolated from tangerine peel.

Table 1: Examples of Polymethoxylated Flavonoids Isolated from Plant Sources

Compound NamePlant Source
NobiletinTangerine Peel
3,5,6,7,8,3',4'-HeptamethoxyflavoneTangerine Peel
TangeretinTangerine Peel
5-Hydroxy-6,7,8,3',4'-pentamethoxyflavoneTangerine Peel

This table is interactive. Click on the headers to sort the data.

The extraction and purification of polymethoxylated flavonoids like this compound from natural sources involve a series of sophisticated laboratory techniques designed to isolate these compounds with high purity.

Extraction:

The initial step involves the extraction of crude phytochemicals from the plant material. The choice of solvent is critical and is determined by the polarity of the target compounds. For polymethoxylated flavonoids, which are generally less polar than their hydroxylated counterparts, solvents of intermediate polarity are often employed.

Commonly used extraction methods include:

Maceration: Soaking the plant material in a solvent at room temperature.

Soxhlet Extraction: Continuous extraction with a hot solvent.

Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration and extraction efficiency.

Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and accelerate the extraction process.

Purification:

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate the target molecule.

Table 2: Common Chromatographic Techniques for the Purification of Polymethoxylated Flavonoids

Chromatographic TechniquePrincipleApplication in PMF Purification
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Often used as an initial purification step to separate major classes of compounds. Silica gel and Sephadex LH-20 are common stationary phases. unimi.it
High-Performance Liquid Chromatography (HPLC) A high-pressure variant of column chromatography that offers higher resolution and faster separation times.Used for the final purification of compounds to a high degree of purity. Both normal-phase and reversed-phase HPLC can be employed.
High-Speed Counter-Current Chromatography (HSCCC) A support-free liquid-liquid partition chromatography technique.Particularly effective for the separation and purification of polymethoxylated flavones from crude extracts, as demonstrated with tangerine peel. nih.gov
Preparative Thin-Layer Chromatography (Prep-TLC) Separation on a layer of adsorbent material, followed by scraping of the desired band.Suitable for small-scale purification and isolation of compounds.

This table is interactive. Users can filter the data by technique.

The final identification and structural elucidation of the purified compound are typically carried out using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Biosynthesis and Enzymology of Methylated Flavonoids, with Focus on Hexa O Methylmyricitin

General Pathways of Flavonoid Biosynthesis in Plants

The journey to complex flavonoids like Hexa-O-methylmyricitin begins with fundamental building blocks derived from primary metabolism. Three core biosynthetic pathways—the Shikimate, Acetate-Malonate, and Phenylpropanoid pathways—converge to provide the necessary precursors for the flavonoid skeleton.

The Shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine. mdpi.commaxapress.com This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govnih.gov Through a series of enzymatic reactions, the key intermediate, shikimic acid, is formed. nih.gov This is subsequently converted to chorismic acid, a critical branch-point intermediate. mdpi.comnih.gov Chorismate serves as the precursor for the synthesis of phenylalanine, which is the primary starting material for the phenylpropanoid pathway. mdpi.comnih.gov

Key Intermediates and Enzymes of the Shikimate Pathway:

Intermediate Enzyme
3-deoxy-D-arabino-heptulosonate-7-phosphate DAHP synthase
3-dehydroquinate 3-dehydroquinate synthase
3-dehydroshikimate 3-dehydroquinate dehydratase
Shikimate Shikimate dehydrogenase
Shikimate-3-phosphate Shikimate kinase
5-enolpyruvylshikimate-3-phosphate EPSP synthase
Chorismate Chorismate synthase

While the Shikimate pathway provides the aromatic B-ring and the C3-carbon chain of the flavonoid backbone, the A-ring is derived from the Acetate-Malonate pathway. uniprot.org This pathway provides malonyl-CoA, a C3 dicarboxylic acid derivative. uniprot.orgresearchgate.net The biosynthesis of flavonoids initiates with the condensation of one molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA. nih.govresearchgate.net This crucial reaction is catalyzed by chalcone (B49325) synthase, a key enzyme in flavonoid biosynthesis. nih.gov

The Phenylpropanoid pathway serves as a bridge between primary metabolism (shikimate pathway) and the vast array of phenylpropanoid-derived secondary metabolites, including flavonoids. researchgate.netmdpi.com This pathway begins with the deamination of the aromatic amino acid phenylalanine, a product of the shikimate pathway, by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.govresearchgate.net

Subsequent hydroxylation of cinnamic acid by cinnamate-4-hydroxylase (C4H) produces p-coumaric acid. nih.gov The final step in the general phenylpropanoid pathway is the activation of p-coumaric acid to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). nih.govnih.gov p-Coumaroyl-CoA is the direct precursor that enters the flavonoid biosynthetic pathway, where it condenses with malonyl-CoA units from the acetate-malonate pathway. nih.gov

Key Enzymes of the General Phenylpropanoid Pathway:

Enzyme Abbreviation Reaction Catalyzed
Phenylalanine ammonia-lyase PAL Phenylalanine → Cinnamic acid
Cinnamate-4-hydroxylase C4H Cinnamic acid → p-Coumaric acid

Enzymatic Methylation of Flavonoids

Once the basic flavonoid skeleton is formed, its structure can be further modified through a variety of enzymatic reactions, including hydroxylation, glycosylation, and methylation. O-methylation, the addition of a methyl group to a hydroxyl moiety, is a particularly important modification that significantly alters the biological activity, stability, and solubility of flavonoids. uniprot.orgnih.gov

The enzymatic methylation of flavonoids is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.govoup.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to regioselectively methylate specific hydroxyl groups on the flavonoid scaffold. uniprot.orgnih.gov This process of O-methylation can lead to the production of a wide array of methylated flavonoid derivatives with distinct biological properties. nih.gov

Plant flavonoid O-methyltransferases (FOMTs) are generally classified into two main categories based on their molecular weight and cation dependency:

Caffeoyl-CoA O-methyltransferases (CCoAOMTs): These enzymes have a lower molecular weight and their activity is often dependent on the presence of divalent cations like Mg²⁺. maxapress.com

Caffeic acid O-methyltransferases (COMTs): This group of enzymes has a higher molecular weight and their activity is generally independent of cations. maxapress.com

The regioselectivity of OMTs is a critical aspect of their function, determining which specific hydroxyl group on the flavonoid molecule will be methylated. nih.gov This specificity is dictated by the amino acid sequence and the three-dimensional structure of the enzyme's active site. nih.gov

Myricetin (B1677590) is a flavonol characterized by the presence of six hydroxyl groups, making it a suitable substrate for extensive methylation. The biosynthesis of this compound involves the sequential methylation of these hydroxyl groups, a process mediated by one or more Myricetin O-Methyltransferases (MOMTs).

Research has led to the characterization of several OMTs from various plant species that exhibit activity towards myricetin. These enzymes often display distinct regioselectivity, methylating specific hydroxyl groups on the myricetin backbone. It is likely that the complete methylation of myricetin to this compound is a stepwise process involving multiple enzymatic reactions, potentially catalyzed by a suite of different MOMTs.

For instance, studies on wild tomato species have identified OMTs responsible for the methylation of the 3'/5' and 7/4' hydroxyl groups of myricetin. nih.govoup.com In some cases, a single OMT has been shown to perform sequential methylations on a flavonoid substrate. researchgate.netnih.gov For example, a flavonol O-methyltransferase from Catharanthus roseus can perform two sequential methylations on myricetin to produce syringetin (B192474) (3',5'-di-O-methylmyricetin). researchgate.netwikipedia.org The stepwise addition of methyl groups, starting at the 3' position and proceeding to other positions, has been observed in the accumulation of polymethylated myricetin derivatives in certain plant species. oup.com

The following table summarizes some of the characterized O-methyltransferases with activity towards myricetin and its methylated derivatives, illustrating the enzymatic basis for the biosynthesis of polymethylated flavonoids.

Enzyme NameAbbreviationSource OrganismSubstrate(s)Product(s)Reference
Myricetin O-methyltransferase-Catharanthus roseusMyricetinSyringetin wikipedia.org
Myricetin O-methyltransferase 1ShMOMT1Solanum habrochaitesMyricetin, Quercetin (B1663063), Laricitrin (B37798)Laricitrin (3'-methyl myricetin), 3',5'-dimethyl myricetin nih.govoup.com
Myricetin O-methyltransferase 2ShMOMT2Solanum habrochaitesMyricetin, Kaempferol, Quercetin7-methyl myricetin, 4'-methyl myricetin nih.govoup.com
Flavonoid 3'/5'/7-O-methyltransferaseCrOMT2Citrus reticulataMyricetin, Quercetin, LuteolinSyringetin, Isorhamnetin (B1672294), Chrysoeriol nih.gov
Flavonoid O-methyltransferaseTaOMT2Triticum aestivumTricetin3'-monomethyl-, 3',5'-dimethyl-, and 3',4',5'-trimethyl ether derivatives of tricetin researchgate.netnih.gov

The accumulation of various methylated myricetin intermediates, such as 3,7,3′-trimethyl myricetin, 3,7,3′,4′-tetramethyl myricetin, and 3,7,3′,4′,5′-pentamethyl myricetin in certain plants, strongly supports a sequential methylation pathway leading to highly methylated derivatives like this compound. oup.com The complete elucidation of the enzymatic cascade responsible for the biosynthesis of this compound remains an active area of research, with the potential to uncover novel OMTs with unique substrate specificities and catalytic mechanisms.

Characterization of Myricetin O-Methyltransferases (MOMTs)

Myricetin 7-O-Methyltransferase

Myricetin 7-O-methyltransferase is a key enzyme that specifically catalyzes the methylation of the hydroxyl group at the 7-position of the myricetin A-ring. This enzymatic step is crucial in the biosynthetic pathway leading to various methylated myricetin derivatives. In some plant species, this activity is part of a bifunctional enzyme that can also methylate the 4'-position of the B-ring. For instance, a flavonoid 7/4'-O-methyltransferase has been identified in Solanum lycopersicum (tomato) that is involved in the biosynthesis of polymethoxylated flavonoids. This enzyme can utilize myricetin as a substrate to produce 7-O-methylmyricetin.

Other Myricetin O-Methyltransferase Isoforms

Beyond the initial 7-O-methylation, a variety of other OMT isoforms are required to achieve the fully methylated state of this compound. These isoforms exhibit distinct regiospecificities, targeting the remaining hydroxyl groups on the A and B rings of the myricetin core.

In the wild tomato species Solanum habrochaites, a well-characterized Myricetin 3'/5'-O-methyltransferase 1 (MOMT1) is responsible for the regioselective methylation of the 3' and 5' hydroxyl groups on the B-ring of myricetin. This enzyme is crucial for the production of polymethoxylated myricetin derivatives found in the glandular trichomes of the plant. It can convert myricetin to laricitrin (3'-O-methylmyricetin) and subsequently to syringetin (3',5'-O-dimethylmyricetin).

Furthermore, research in various plant species has revealed a diverse array of flavonoid OMTs with the potential to act on myricetin and its partially methylated intermediates. For example, in Citrus reticulata, an OMT designated as CrOMT2 has been shown to catalyze the methylation of 3'-, 5'-, and 7-hydroxyl groups of flavonoids with vicinal hydroxyl substitutions. In the dwarf banana Musella lasiocarpa, several OMTs have been identified that can catalyze the dimethylation of myricetin. These findings underscore the widespread occurrence and functional diversity of myricetin-acting OMTs in the plant kingdom.

Substrate Specificity and Catalytic Mechanisms of Relevant OMTs

The substrate specificity and catalytic efficiency of OMTs are critical determinants of the final methylated flavonoid profile in a plant. These enzymes often exhibit a preference for certain hydroxyl group positions on the flavonoid scaffold. The catalytic mechanism generally involves the binding of both the flavonoid substrate and the methyl donor, SAM, within the active site of the enzyme, followed by the nucleophilic attack of a hydroxyl group on the methyl group of SAM.

The table below summarizes the substrate specificities of some relevant myricetin O-methyltransferases.

Enzyme Name/SourceSubstrate(s)Product(s)
Myricetin 7/4'-O-methyltransferase 2 (Solanum lycopersicum)Myricetin, Kaempferol, Quercetin7-O-methylmyricetin, Kaempferide, Rhamnetin
Myricetin 3'/5'-O-methyltransferase 1 (MOMT1) (Solanum habrochaites)Myricetin, Quercetin, LaricitrinLaricitrin, Isorhamnetin, Syringetin
CrOMT2 (Citrus reticulata)Myricetin, Luteolin, Quercetin, BaicaleinSyringetin, Chrysoeriol, Isorhamnetin, Baicalein 7-methyl ether
MlOMTs (Musella lasiocarpa)Myricetin, Quercetin, Luteolin, BaicaleinDimethylated myricetin, Monomethylated quercetin, Monomethylated luteolin, Monomethylated baicalein

Kinetic studies of these enzymes provide quantitative insights into their efficiency. For example, the Myricetin 3'/5'-O-methyltransferase 1 from Solanum habrochaites exhibits a kcat of 1.59 s⁻¹ with myricetin as the substrate.

The catalytic mechanism of flavonoid OMTs involves a highly structured active site that orients the flavonoid substrate in a precise manner to ensure regiospecific methylation. The binding of SAM positions the methyl group for transfer to the target hydroxyl group. The reaction is typically facilitated by a catalytic base in the active site that deprotonates the hydroxyl group, increasing its nucleophilicity.

Genetic and Molecular Regulation of Methylated Flavonoid Biosynthesis

The production of methylated flavonoids, including this compound, is tightly regulated at the genetic and molecular levels. This regulation ensures that these specialized metabolites are produced in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.

Gene Identification and Expression in Producing Plants

The genes encoding the OMTs responsible for myricetin methylation have been identified and characterized in several plant species. For instance, in Solanum habrochaites, the genes for both the 3'/5'-O-methyltransferase and a 7/4'-O-methyltransferase are preferentially expressed in the glandular trichomes on the leaf surface. These trichomes are specialized structures responsible for the synthesis and secretion of various secondary metabolites, including polymethylated myricetins. The expression of these OMT genes is often correlated with the accumulation of their respective methylated flavonoid products.

In Musella lasiocarpa, genome and transcriptome analysis led to the identification of several OMT genes, including a caffeic acid O-methyltransferase (COMT)-like enzyme, Ml05G3914, which is significantly involved in the methylation of flavonoids. The expression of these genes can be influenced by various factors, including developmental stage and environmental stress.

Biotechnological Approaches for Biosynthetic Enhancement

The valuable biological activities of methylated flavonoids have spurred interest in using biotechnological approaches to enhance their production. nih.gov Metabolic engineering and synthetic biology offer powerful tools to increase the yield of desired compounds like this compound. nih.gov

One common strategy is the heterologous expression of key OMT genes in microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae). frontiersin.orgfrontiersin.org By introducing the genes for specific myricetin OMTs into these microorganisms, it is possible to produce specific methylated myricetin derivatives that may be difficult to obtain from their natural plant sources. frontiersin.orgfrontiersin.org For example, the co-expression of multiple OMTs with tailored specificities could pave the way for the de novo synthesis of this compound in a microbial chassis.

Another approach involves the engineering of the metabolic pathways within the native plant or in a heterologous plant host. This can be achieved by overexpressing the rate-limiting enzymes in the flavonoid biosynthesis pathway or by downregulating competing pathways to channel more precursors towards the desired methylated flavonoids. Synthetic biology techniques can be employed to assemble multi-enzyme pathways in plants like Nicotiana benthamiana to produce specific flavonoids.

These biotechnological strategies not only hold promise for the large-scale and sustainable production of valuable methylated flavonoids but also provide a platform for elucidating the intricate details of their biosynthetic pathways.

Advanced Analytical Methodologies for Hexa O Methylmyricitin Research

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental to the isolation of Hexa-O-methylmyricitin from intricate biological or chemical mixtures, enabling its subsequent detection and quantification. The choice of technique is often dictated by the volatility and polarity of the compound, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that for polymethoxylated flavonoids (PMFs), which are structurally similar to this compound, C18 columns are frequently used. The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the quantification of the analyte based on its absorbance at a specific wavelength, typically around 330-350 nm for flavonoids.

Table 1: Representative HPLC Conditions for the Analysis of Polymethoxylated Flavonoids

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20-28% B (0-5 min), 28-42% B (5-70 min), 42-64% B (70-90 min)
Flow Rate 1.0 mL/min
Detection DAD at 330 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

For the analysis of PMFs, UPLC methods provide superior separation of closely related isomers and can significantly reduce solvent consumption. The fundamental principles of separation are similar to HPLC, with reversed-phase chromatography being the most common mode. The enhanced resolution of UPLC is particularly beneficial when analyzing complex extracts containing multiple flavonoid derivatives.

Table 2: Typical UPLC Parameters for Polymethoxylated Flavonoid Analysis

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20% B (0-1 min), 20-40% B (1-3 min), 40-95% B (3-7 min)
Flow Rate 0.2 mL/min
Detection PDA, 200-400 nm
Injection Volume 1 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While flavonoids are generally non-volatile due to their polar nature, GC analysis can be performed after a derivatization step. Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.

The derivatized this compound can then be separated on a nonpolar capillary column and detected by a Flame Ionization Detector (FID) or, more powerfully, by a mass spectrometer. GC-MS provides both retention time data and mass spectral information, which aids in the structural confirmation of the analyte. While less common than HPLC for flavonoid analysis, GC can offer high resolution for certain applications.

Table 3: General GC-MS Conditions for the Analysis of Derivatized Flavonoids

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 280 °C
Oven Program Initial 150°C, ramp to 300°C at 10°C/min, hold for 10 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides a wealth of information regarding the molecular weight and fragmentation pattern of the compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of flavonoids. It combines the excellent separation capabilities of LC with the high sensitivity and specificity of MS detection.

LC-QTOF-MS/MS, a high-resolution mass spectrometry technique, provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is invaluable for the unambiguous identification of this compound in complex samples. The fragmentation patterns obtained from MS/MS experiments provide detailed structural information. For polymethoxylated flavones, common fragmentation pathways involve the sequential loss of methyl radicals (•CH3) and carbon monoxide (CO) molecules.

Table 4: LC-QTOF-MS/MS Parameters for Polymethoxylated Flavonoid Characterization

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.25 kV
Cone Voltage 50 V
Source Temperature 100 °C
Desolvation Temperature 350 °C
Collision Gas Argon
Scan Range m/z 100-1000
Data Acquisition MSE (alternating low and high collision energy scans)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like flavonoids. In ESI-MS/MS, the protonated or deprotonated molecule of this compound, generated in the ESI source, is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

The fragmentation pattern is highly characteristic of the compound's structure. For polymethoxylated flavonoids, the positive ion ESI-MS/MS spectra are often characterized by the neutral loss of methyl radicals (15 Da) and carbon monoxide (28 Da). The specific fragmentation pattern can help to elucidate the positions of the methoxy (B1213986) groups on the flavonoid backbone.

Table 5: Expected ESI-MS/MS Fragmentation of this compound ([M+H]+)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Identity of Loss
403.13388.1115•CH3
403.13375.1028CO
388.11373.0915•CH3
388.11360.0828CO
375.10360.0815•CH3

Spectroscopic Methods in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are crucial.

The ¹H NMR spectrum would confirm the presence and specific placement of all protons. The methoxy groups (–OCH₃) would each produce a distinct singlet in the δ 3.8–4.1 ppm range. The aromatic protons on the A and B rings would appear in the δ 6.0–8.0 ppm region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The H-6 and H-8 protons on the A-ring would likely appear as doublets, while the two equivalent H-2' and H-6' protons on the B-ring would appear as a singlet, confirming the symmetrical substitution.

The ¹³C NMR spectrum provides information on every carbon atom in the molecule. The six methoxy carbons would show signals around δ 55–62 ppm. The distinct chemical shifts of the carbons in the flavone (B191248) backbone, including the carbonyl carbon (C-4) around δ 176–178 ppm, would definitively confirm the 3,5,7,3',4',5'-hexamethoxyflavone structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard flavonoid spectra and substituent effects.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-~155
3-~138
4-~177
4a-~106
5-~161
6~6.4 (d)~96
7-~164
8~6.6 (d)~93
8a-~158
1'-~125
2', 6'~7.1 (s)~105
3', 5'-~153
4'-~140
3-OCH₃~3.9 (s)~60
5-OCH₃~3.9 (s)~56
7-OCH₃~4.0 (s)~57
3'-OCH₃~3.9 (s)~56
4'-OCH₃~4.0 (s)~61
5'-OCH₃~3.9 (s)~56

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, providing information about its electronic transitions and conjugated systems. upi.edu In flavonoids, UV spectra typically show two characteristic absorption maxima. ijims.com

Band I (300–380 nm) corresponds to the electronic transitions in the B-ring cinnamoyl system. ijims.com

Band II (240–285 nm) is associated with the A-ring benzoyl system. ijims.comresearchgate.net

The specific position (λmax) of these bands is influenced by the substitution pattern on the flavonoid skeleton. For this compound, the absence of free hydroxyl groups and the presence of six methoxy groups would result in a predictable spectrum. The λmax values serve as a key identifier for the flavone chromophore and can be used to confirm the class of the compound during analysis.

Table 2: Expected UV Absorption Maxima for this compound

Absorption BandAssociated Ring SystemExpected λmax (in Methanol)
Band IB-Ring (Cinnamoyl)~330 - 350 nm
Band IIA-Ring (Benzoyl)~250 - 270 nm

Validation and Quality Control of Analytical Procedures in Flavonoid Research

To ensure that the quantification of this compound in any sample is reliable and accurate, the analytical method used (e.g., High-Performance Liquid Chromatography, HPLC) must be rigorously validated. bibliotekanauki.pl Method validation is a process that demonstrates the suitability of an analytical procedure for its intended purpose. europa.eu The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netich.org

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In the context of HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. bibliotekanauki.pl This can be confirmed by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and the sample. nih.gov Peak purity analysis using a photodiode array (PDA) detector can further confirm that the chromatographic peak corresponds to a single compound. oup.com

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). rsdjournal.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined as the concentration that yields a signal-to-noise ratio of 3:1. e-sc.org

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsdjournal.org The LOQ is often established at a signal-to-noise ratio of 10:1. e-sc.org

These parameters are crucial for analyzing samples where this compound may be present at very low concentrations.

Table 3: Typical Sensitivity Parameters for Flavonoid Analysis by HPLC-UV

ParameterMethod of DeterminationTypical Value Range
Limit of Detection (LOD)Signal-to-Noise Ratio = 3:10.01 - 0.50 µg/mL researchgate.netmdpi.com
Limit of Quantitation (LOQ)Signal-to-Noise Ratio = 10:10.03 - 1.0 µg/mL researchgate.netmdpi.com

Accuracy and precision are fundamental to demonstrating the reliability of a quantitative method.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated using recovery studies. nih.gov This involves adding a known amount of pure this compound standard to a sample matrix (spiking) at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and measuring the amount recovered. rsdjournal.org High recovery percentages indicate high accuracy. bibliotekanauki.pl

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Table 4: Typical Acceptance Criteria for Accuracy and Precision in Flavonoid Analysis

ParameterMetricAcceptance Criteria
Accuracy% Recovery95.0% - 105.0% bibliotekanauki.ploup.com
Precision (Repeatability)% RSD (Intra-day)≤ 2%
Precision (Intermediate)% RSD (Inter-day)≤ 5%

Biological Activities and Mechanistic Investigations of Hexa O Methylmyricitin in Vitro Studies

Enzyme Inhibition Studies and Molecular Mechanisms

  • 5.1.1.1. Competitive Inhibition Kinetics
  • 5.1.1.2. Structure-Activity Relationships in COMT Inhibition
  • Spleen Tyrosine Kinase (Syk) Inhibition

  • 5.1.2.1. Molecular Docking and Binding Energy Analysis
  • 5.1.2.2. Impact of Methoxy (B1213986) Substitution on Binding Affinity
  • Further research would be required to investigate these specific biological activities of Hexa-O-methylmyricitin.

    Other In Vitro Biological Activities (e.g., Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer)

    This compound, also known as 3,5,7,3',4',5'-hexamethoxyflavone, is a fully methylated derivative of the flavonol myricetin (B1677590). The methylation of the hydroxyl groups significantly alters its physicochemical properties, such as increasing lipophilicity and metabolic stability, which in turn influences its biological activities nih.govnih.govproquest.com. While extensive data on this compound is limited, studies on closely related hexamethoxyflavone isomers provide significant insights into its potential in vitro effects, particularly in anti-inflammatory and anticancer activities.

    Anti-inflammatory Activity: Research on structural isomers of this compound demonstrates potent anti-inflammatory properties. For instance, 3,5,6,7,3',4'-hexamethoxyflavone (quercetogetin) has been shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells nih.govproquest.comresearchgate.netspandidos-publications.com. It effectively represses the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) proquest.comresearchgate.net. Furthermore, it suppresses the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) nih.govproquest.comresearchgate.net. Similarly, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF) also significantly reduces the production of NO and PGE2 and downregulates iNOS and COX-2 expression in the same cell model spandidos-publications.com.

    Anticancer Activity: The anticancer potential of polymethoxyflavones has been a subject of significant investigation. A structural isomer of this compound, 5,6,7,3′,4′,5′-hexamethoxyflavone, has demonstrated notable growth-inhibitory effects against triple-negative breast cancer (TNBC) cells (Hs578T and Hs578Ts(i)8) nih.govresearchgate.net. This compound markedly inhibits cell proliferation in a time-dependent manner and induces cell cycle arrest at the G2/M phase nih.gov. Studies comparing methylated and unmethylated flavonoids have shown that while methylation can enhance stability and cell uptake, it may reduce certain cytotoxic mechanisms researchgate.net. For example, unmethylated flavonoids like quercetin (B1663063) and apigenin (B1666066) are effective proteasome inhibitors and induce significant apoptosis in human leukemia HL60 cells, whereas their fully methylated counterparts show markedly reduced activity in this regard researchgate.net.

    Antioxidant and Antimicrobial Activities: The antioxidant activity of flavonoids is heavily dependent on the presence of free hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals researchgate.net. Since all six hydroxyl groups in this compound are methylated, its direct radical scavenging activity is expected to be significantly lower than that of its parent compound, myricetin researchgate.netnih.gov. Likewise, while myricetin and its derivatives have shown antibacterial effects, the presence of methoxy groups in place of hydroxyl groups can reduce the antibacterial properties of flavonoids against certain strains nih.gov. Specific data on the antimicrobial spectrum of this compound remains limited.

    Cellular and Molecular Targets

    The in vitro anti-inflammatory and anticancer activities of hexamethoxyflavones are mediated through their interaction with specific cellular and molecular targets.

    Anti-inflammatory Targets: In LPS-stimulated RAW 264.7 macrophages, hexamethoxyflavone isomers target key enzymes and proteins in the inflammatory cascade.

    iNOS and COX-2: These enzymes, responsible for the production of NO and PGE2 respectively, are primary targets. Hexamethoxyflavones suppress the expression of both iNOS and COX-2 at the protein and mRNA levels nih.govspandidos-publications.com.

    NF-κB Pathway Proteins: A crucial target is the Nuclear Factor-kappa B (NF-κB) signaling pathway. 3,5,6,7,3',4'-hexamethoxyflavone interrupts the phosphorylation of IκBα (inhibitor of NF-κB), which prevents its degradation researchgate.netspandidos-publications.com. This action keeps NF-κB sequestered in the cytoplasm, thereby decreasing the nuclear translocation of its active p65 subunit researchgate.netspandidos-publications.comspandidos-publications.com.

    Anticancer Targets: In triple-negative breast cancer cells, 5,6,7,3′,4′,5′-hexamethoxyflavone was found to target components of major signaling pathways that regulate cell growth and survival.

    MAPK and Akt Pathway Kinases: Proteome profiler arrays revealed that this hexamethoxyflavone inhibits the phosphorylation of multiple kinases within the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways nih.govresearchgate.net. These kinases are central to regulating cell proliferation, differentiation, and death nih.gov.

    Pathways Modulated by this compound

    Based on studies of its isomers, this compound likely exerts its biological effects by modulating critical intracellular signaling pathways.

    NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation researchgate.netoup.com. Hexamethoxyflavones have been shown to be potent inhibitors of this pathway. By preventing the phosphorylation and subsequent degradation of IκBα, they effectively block the release and nuclear translocation of the NF-κB p50/p65 heterodimer spandidos-publications.comspandidos-publications.com. This inhibition leads to the downregulation of NF-κB target genes, including those encoding for iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 nih.govproquest.com.

    MAPK and Akt Signaling Pathways: The MAPK and Akt pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer nih.govnih.gove3s-conferences.org. In triple-negative breast cancer cells, 5,6,7,3′,4′,5′-hexamethoxyflavone was demonstrated to suppress both the MAPK and Akt signaling cascades nih.govresearchgate.net. This inhibition of key signal transduction proteins contributes to the observed reduction in cancer cell proliferation and the induction of cell cycle arrest nih.gov.

    In Vitro Models for Activity Assessment

    A variety of established in vitro models are utilized to evaluate the biological activities of methylated flavonoids.

    Cell-Based Models:

    RAW 264.7 Macrophages: This murine macrophage cell line is a standard model for studying anti-inflammatory activity. Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of NO, PGE2, and cytokines, which can then be measured following treatment with the test compound researchgate.netspandidos-publications.com.

    Cancer Cell Lines: A range of human cancer cell lines are used to assess anticancer activity. For hexamethoxyflavones, these have included triple-negative breast cancer cells (Hs578T, Hs578Ts(i)8) and human leukemia cells (HL-60) nih.govresearchgate.net. Other common lines used for flavonoid testing include HeLa (cervical cancer) and MCF-7 (breast cancer) rsc.orgresearchgate.net.

    Normal Cell Lines: To assess selectivity, normal cell lines are often used as controls. For example, the anticancer activity of myricetin has been compared against its effect on Vero cells (normal kidney epithelial cells) nih.gov.

    Biochemical and Cellular Assays:

    MTT Assay: This colorimetric assay is widely used to measure cell viability and proliferation, providing IC50 values that quantify the cytotoxic or growth-inhibitory effects of a compound nih.govnih.gov.

    Western Blotting: This technique is essential for determining the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated or total proteins within the NF-κB and MAPK pathways spandidos-publications.com.

    ELISA: Enzyme-Linked Immunosorbent Assay is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture media.

    Radical Scavenging Assays: To measure antioxidant activity, assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

    Interactive Table: In Vitro Activities of Hexamethoxyflavone Isomers

    
    
    CompoundActivityIn Vitro ModelKey FindingsReference
    3,5,6,7,3',4'-HexamethoxyflavoneAnti-inflammatoryLPS-stimulated RAW 264.7 cellsSuppressed NO, PGE2, IL-6, IL-1β, TNF-α production; Inhibited NF-κB and MAPK pathways.[1, 2, 4, 6]
    5,6,7,3′,4′,5′-HexamethoxyflavoneAnticancerHs578T TNBC cellsInhibited cell growth; Arrested cell cycle at G2/M; Suppressed MAPK and Akt signaling.[3, 9]
    5-hydroxy-3,6,7,8,3',4'-HexamethoxyflavoneAnti-inflammatoryLPS-stimulated RAW 264.7 cellsReduced NO and PGE2 production; Downregulated iNOS and COX-2; Inhibited NF-κB pathway. spandidos-publications.com

    Structure-Activity Relationships (SAR) of this compound and its Derivatives

    The biological activity of flavonoids is intrinsically linked to their chemical structure. The process of methylation, which converts hydroxyl (-OH) groups to methoxy (-OCH3) groups, is a critical modification that significantly influences the molecule's pharmacological profile nih.govproquest.com.

    Influence of Methylation Pattern on Biological Activity

    The complete methylation of myricetin to form this compound results in profound changes to its properties and, consequently, its biological activity.

    Alteration of Target Interactions: The free hydroxyl groups on the flavonoid skeleton are often essential for specific biological activities, such as direct antioxidant radical scavenging and hydrogen bonding with enzyme active sites researchgate.net. Methylating these groups removes their ability to donate hydrogen atoms, which typically reduces or eliminates direct antioxidant activity researchgate.net. However, the increased stability and altered electronic distribution of the methylated flavonoid may confer new or enhanced abilities to interact with different biological targets, particularly intracellular signaling proteins nih.gov. For instance, while unmethylated flavonoids are potent inhibitors of the 20S proteasome, their fully methylated counterparts lack this activity, indicating that the hydroxyl groups are necessary for this specific interaction researchgate.net.

    Comparative Analysis with Myricetin and Other Methylated Flavonoids

    When comparing this compound to its parent compound, myricetin, a clear trade-off in biological activities becomes apparent.

    Myricetin: The activity of myricetin is often attributed to its six hydroxyl groups, particularly the catechol and pyrogallol (B1678534) moieties on the B-ring nih.gov. These structures are potent radical scavengers, making myricetin a strong antioxidant researchgate.netnih.gov. These hydroxyl groups are also key to its ability to chelate metal ions and interact with various enzymes. However, these same reactive groups make myricetin susceptible to rapid metabolism and can limit its oral bioavailability. In some in vitro studies on leukemic cell lines, myricetin itself was found to be inactive, whereas its partially methylated derivatives showed cytotoxic activity.

    This compound: By having all hydroxyls replaced by methoxy groups, this compound loses the direct radical-scavenging capacity that defines myricetin's antioxidant profile. However, its enhanced metabolic stability and membrane permeability may allow it to more effectively reach and modulate intracellular targets proquest.com. The potent anti-inflammatory and anticancer activities observed for its structural isomers are not dependent on free hydroxyls but rather on the modulation of complex signaling networks like NF-κB and MAPK nih.govspandidos-publications.com. This suggests a shift from direct, extracellular antioxidant effects to more specific, intracellular signal-modulating activities.

    Studies on other flavonoids, such as quercetin, confirm this pattern. Methylated forms of quercetin, like isorhamnetin (B1672294) and tamarixetin, show higher anti-inflammatory activity than quercetin itself, despite having fewer free hydroxyl groups, suggesting that the benefits of increased stability and cellular uptake can outweigh the loss of some antioxidant potential for certain biological effects researchgate.net.

    Interactive Table: SAR Comparison of Myricetin and this compound

    
    
    FeatureMyricetinThis compound (inferred)Reference
    StructureSix free hydroxyl (-OH) groupsSix methoxy (-OCH3) groups, no free hydroxyls researchgate.net
    Physicochemical PropertiesPolar, hydrophilic, reactiveNonpolar, lipophilic, metabolically stable[1, 3]
    Direct Antioxidant ActivityHigh (due to H-donating -OH groups)Low to negligible
    Cellular UptakeLimitedEnhanced researchgate.net
    Primary MechanismRadical scavenging, enzyme inhibition via -OH groupsModulation of intracellular signaling pathways (e.g., NF-κB, MAPK)[3, 6, 11]
    Proteasome InhibitionActiveInactive nih.gov

    Computational Approaches in SAR Studies (e.g., 3D QSAR, Molecular Docking)nih.gov

    In the investigation of structure-activity relationships (SAR) for flavonoid compounds, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are indispensable tools. While specific computational studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the widespread application of these techniques to its parent compound, myricetin, and other flavonoid derivatives provides a robust framework for understanding its potential interactions and for guiding the rational design of novel analogues. researchgate.netpharmacophorejournal.com

    3D-QSAR studies are pivotal in correlating the biological activity of a series of compounds with their 3D physicochemical properties. scirp.org These models are constructed by aligning a set of molecules and calculating steric and electrostatic fields around them. The resulting data is then analyzed using statistical methods to generate a model that can predict the activity of new compounds. For flavonoid derivatives, 3D-QSAR has been successfully employed to elucidate the structural requirements for various biological activities, including cytotoxic and vasorelaxant effects. researchgate.netscirp.org These studies help in identifying the key molecular features that enhance or diminish the desired biological activity, thereby providing crucial insights for the synthesis of more potent derivatives. researchgate.net

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. bioinformation.netresearchgate.net In the context of myricetin and its analogues, molecular docking has been instrumental in exploring their interactions with various protein targets, including enzymes and receptors associated with conditions like cancer and Alzheimer's disease. researchgate.netphytopharmajournal.com By visualizing the interactions at an atomic level, researchers can understand the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.comnih.gov

    For instance, molecular docking studies on myricetin derivatives have provided insights into their inhibitory mechanisms against specific enzymes. nih.gov These computational analyses can reveal how modifications to the myricetin scaffold, such as the methylation of hydroxyl groups to form this compound, might influence binding affinity and specificity for a particular target.

    Below are tables summarizing representative findings from computational studies on flavonoid derivatives, which illustrate the application of these methods.

    Table 1: Representative 3D-QSAR Studies on Flavonoid Derivatives
    Flavonoid SeriesBiological ActivityKey Findings from 3D-QSAR ModelReference
    Cytotoxic Flavonoid DerivativesAnticancer activity against various cell linesThe model indicated the importance of steric and electrostatic fields for cytotoxic potency, guiding the design of more active analogues. researchgate.net
    Flavonoid AnaloguesVascular Relaxant ActivityThe 3D-QSAR model highlighted that electrostatic effects predominantly determine the binding affinities for vasorelaxant activity. scirp.org
    Dietary Flavonoidsα-Glucosidase InhibitionA 3D-MLR-QSAR model was developed with good predictive ability for the inhibitory effects of flavonoids on α-glucosidase.
    Table 2: Representative Molecular Docking Studies on Flavonoids
    Flavonoid(s)Protein TargetKey Findings from Molecular DockingReference
    Myricetin and its analoguesHuman Uba1 (hUba1)Computational modeling suggested a mechanism where myricetin acts as an inhibitor of Uba1∼Ub thioester bond formation. pharmacophorejournal.com
    Myricetin-derived flavonolsα-GlucosidaseMolecular docking was used to study the binding modes of diverse flavonols to α-glucosidase, aiding in the design of novel inhibitors. nih.gov
    35 Flavonoids including FisetinAcetylcholinesterase (AChE)Fisetin showed a strong binding energy of -10.11 kcal/mol, indicating its potential as an inhibitor. researchgate.net
    Myricetin, Quercetin, KaempferolPPAR-γ and GLUT-4Docking revealed good binding affinity against proteins associated with glucose homeostasis, with Kaempferol showing high affinity for PPAR-γ. mdpi.com

    The integration of 3D-QSAR and molecular docking provides a powerful synergistic approach for the SAR analysis of compounds like this compound. While 3D-QSAR can provide predictive models based on a series of compounds, molecular docking can offer detailed insights into the specific interactions with a biological target, thereby guiding the design and optimization of lead compounds.

    Q & A

    Basic Research Questions

    Q. How should researchers design experiments to synthesize Hexa-O-methylmyricitin with high reproducibility?

    • Methodological Answer : Begin by selecting validated methylation agents (e.g., dimethyl sulfate or methyl iodide) and optimizing reaction conditions (temperature, solvent polarity, pH). Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Ensure reproducibility by documenting molar ratios, reaction times, and purification steps in detail . Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) to confirm methylation sites and purity (>95%) .

    Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

    • Methodological Answer : Prioritize ¹H NMR for identifying proton environments of methyl groups and aromatic rings, and ¹³C NMR for confirming six methyl ether linkages. Compare spectral data with unmethylated myricetin analogs to validate structural modifications. Use infrared (IR) spectroscopy to detect C-O-C stretching vibrations (~1100 cm⁻¹) specific to methyl ethers. Cross-validate with HRMS to ensure molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ or [M-H]⁻) .

    Q. How can researchers assess the biological activity of this compound in vitro?

    • Methodological Answer : Design dose-response experiments (e.g., 0.1–100 µM) using enzyme inhibition assays (e.g., α-glucosidase or COX-2) to evaluate potency. Include positive controls (e.g., acarbose for antidiabetic activity) and negative controls (solvent-only). Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and validate statistical significance via ANOVA with post-hoc tests (p < 0.05) .

    Advanced Research Questions

    Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?

    • Methodological Answer : Perform meta-analyses to identify variability sources (e.g., assay sensitivity, solvent systems). Use standardized protocols for solubility (e.g., shake-flask method in PBS pH 7.4) and permeability (Caco-2 cell monolayers). Compare results across labs using Bland-Altman plots to assess bias. Replicate studies under controlled conditions (e.g., USP guidelines) to isolate confounding variables .

    Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound’s mechanisms?

    • Methodological Answer : Apply the PICO framework (Population: target enzyme; Intervention: compound concentration; Comparison: unmethylated analogs; Outcome: binding affinity) to structure mechanistic studies. Evaluate feasibility using FINER criteria (e.g., novelty in methylation’s role in bioavailability). For example: “Does this compound (50 µM) exhibit stronger binding to AMPK than myricetin, as measured by surface plasmon resonance (SPR)?” .

    Q. How can mixed-methods approaches enhance understanding of this compound’s structure-activity relationships?

    • Methodological Answer : Combine quantitative molecular docking (AutoDock Vina) with qualitative pharmacophore modeling (LigandScout). Validate docking scores (ΔG < -7 kcal/mol) via isothermal titration calorimetry (ITC) to measure binding constants (Kd). Triangulate results with in vitro assays to explain discrepancies between computational predictions and experimental IC₅₀ values .

    Q. What strategies ensure computational modeling of this compound aligns with experimental data?

    • Methodological Answer : Use density functional theory (DFT) to optimize methyl group geometries (B3LYP/6-31G* basis set). Cross-validate electrostatic potential maps with NMR-derived charge distributions. Calibrate molecular dynamics (MD) simulations (NAMD/GROMACS) using experimental solubility and logP values. Report root-mean-square deviations (RMSD) to quantify model accuracy .

    Q. How can researchers validate analytical methods for this compound quantification in complex matrices?

    • Methodological Answer : Develop a high-performance liquid chromatography (HPLC) protocol with diode-array detection (DAD). Validate linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) per ICH Q2(R1). Test robustness by varying column temperatures (±2°C) and mobile phase compositions (±5% acetonitrile). Compare with LC-MS/MS for cross-method verification .

    Q. What steps ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?

    • Methodological Answer : Deposit raw NMR spectra in repositories (e.g., Zenodo) with DOI assignment. Annotate datasets using controlled vocabularies (e.g., ChEBI for chemical terms). Provide machine-readable metadata (XML/JSON) detailing experimental conditions (e.g., Bruker spectrometer parameters). License data under CC-BY-SA to enable reuse .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.